![molecular formula C15H19NO3 B7458703 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7458703.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the class of phenethylamines. Dibutylone is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. It is a designer drug that is commonly used as a recreational drug and has been found to have potential scientific research applications.
Scientific Research Applications
Dibutylone has been found to have potential scientific research applications due to its stimulant effects. It has been used as a research chemical to study the effects of cathinones on the central nervous system. Dibutylone has been found to have similar effects to other cathinones such as Mephedrone and Methcathinone. It has been suggested that Dibutylone may have potential therapeutic applications in the treatment of depression and anxiety disorders.
Mechanism of Action
The mechanism of action of Dibutylone is not fully understood. However, it is believed to work by increasing the release of dopamine and serotonin in the brain. This leads to an increase in energy, alertness, and euphoria. Dibutylone has also been found to have a high affinity for the serotonin transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Dibutylone has been found to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
Dibutylone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it ideal for studying the effects of cathinones on the central nervous system. However, one limitation is that it has a high potential for abuse and dependence. This makes it difficult to conduct experiments with human subjects.
Future Directions
There are a number of future directions for the study of Dibutylone. One direction is to study the long-term effects of Dibutylone on the central nervous system. Another direction is to investigate the potential therapeutic applications of Dibutylone in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of Dibutylone and its effects on the brain.
Synthesis Methods
The synthesis method of Dibutylone involves the reaction of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one with dibutylamine in the presence of a reducing agent. The final product is obtained by purification through recrystallization. The synthesis of Dibutylone is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-7-1-2-8-16)6-4-12-3-5-13-14(11-12)19-10-9-18-13/h3,5,11H,1-2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLFKFSZMYTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one |
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